2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)

Catalog No.
S720297
CAS No.
18600-59-4
M.F
C22H12N2O4
M. Wt
368.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-o...

CAS Number

18600-59-4

Product Name

2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)

IUPAC Name

2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one

Molecular Formula

C22H12N2O4

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C22H12N2O4/c25-21-15-5-1-3-7-17(15)23-19(27-21)13-9-11-14(12-10-13)20-24-18-8-4-2-6-16(18)22(26)28-20/h1-12H

InChI Key

BBITXNWQALLODC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4

The exact mass of the compound 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) (CAS 18600-59-4), widely known commercially as UV-3638, is a high-performance bis-benzoxazinone derivative primarily utilized as an advanced ultraviolet light absorber (UVA) and secondary chain extender for engineering plastics. From a procurement standpoint, this compound is defined by its exceptionally high molecular weight (368.34 g/mol) and rigid aromatic structure, which impart extreme thermal stability (short-term stability up to 350 °C) and extremely low volatility during melt processing . Unlike many conventional UV stabilizers, it provides strong, broad-spectrum UV-A absorption without contributing any color or yellow tint to the host polymer [1]. Furthermore, it holds FDA approval for food-contact applications, making it a critical additive for high-clarity, high-temperature processed polymers such as polyethylene terephthalate (PET), polycarbonate (PC), and polyamides.

Substituting 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) with generic benzotriazole (e.g., UV-234, UV-326) or benzophenone (e.g., UV-531) UV absorbers routinely leads to processing and performance failures in advanced engineering plastics. Traditional UV absorbers possess lower molecular weights and inferior thermal stability, causing them to volatilize at the high extrusion temperatures (280–300 °C) required for PET and PC [1]. This volatilization results in active ingredient loss, severe mold fouling (blooming), and inconsistent UV protection. Additionally, substitute classes like hydroxyphenyl triazines (e.g., UV-1577) often impart a slight yellow tint to the polymer matrix, which is strictly unacceptable in optical-grade clear plastics such as solar films, lenses, and backlit display diffusers [2]. The unique bis-benzoxazinone core of UV-3638 prevents both thermal degradation and color contribution, making it non-interchangeable for these demanding applications.

Thermal Stability and Volatility Resistance During Melt Extrusion

The primary driver for selecting UV-3638 over traditional UV absorbers is its survivability during high-temperature polymer processing. Quantitative thermal profiling demonstrates that UV-3638 maintains short-term heat stability up to 350 °C and long-term stability up to 160 °C, with a maximum volatile loss of <0.5% . In head-to-head comparisons, standard benzotriazole UV absorbers begin to volatilize significantly at typical polycarbonate and PET extrusion temperatures (~280–300 °C), leading to mold deposit build-up and reduced final additive concentration [1]. The bis-benzoxazinone structure ensures the additive remains entirely within the polymer matrix.

Evidence DimensionShort-term thermal stability and volatile loss
Target Compound DataStable up to 350 °C; <0.5% volatile loss
Comparator Or BaselineStandard benzotriazoles (Volatilize at 280–300 °C)
Quantified Difference>50 °C higher processing threshold with near-zero mold fouling
ConditionsMelt extrusion compounding of PET/PC

Eliminates equipment downtime caused by mold fouling and ensures the formulated UV protection level is actually retained in the final product.

UV-A Absorption Efficiency and Dosage Reduction

UV-3638 exhibits an exceptionally high molar extinction coefficient in the UV-A region (320-400 nm) compared to legacy stabilizers. Procurement evaluations show that UV-3638 delivers twice the absorption in the UV-A range on a per-weight basis compared to standard triazine or benzotriazole-based UV absorbers[1]. Consequently, the required dosage level for UV-3638 to achieve equivalent UV screening efficiency is approximately one-third (1/3) that of existing benzotriazole types .

Evidence DimensionRequired dosage for equivalent UV screening
Target Compound DataApprox. 0.1 - 1.0% loading depending on application
Comparator Or BaselineBenzotriazole UV absorbers (Requires 3x the loading of UV-3638)
Quantified Difference66% reduction in required additive weight
ConditionsUV-A range (320-400 nm) screening in transparent polymer matrices

Significantly reduces total additive formulation costs and minimizes the risk of additive-induced plasticization or mechanical weakening of the base polymer.

Optical Clarity and Zero Color Contribution

For optical-grade polymers, the inherent color of the additive is a strict pass/fail criterion. While hydroxyphenyl triazines (like UV-1577) provide excellent weatherability, they inherently impart a slight yellow tint to clear plastics [1]. UV-3638 is structurally distinct, offering strong UV absorption with zero color contribution (colorless stain) . This allows for the production of highly transparent PC and PET sheets that maintain perfect optical neutrality even at higher additive loadings.

Evidence DimensionVisible color contribution in clear matrices
Target Compound DataZero color contribution / optically neutral
Comparator Or BaselineHydroxyphenyl triazines e.g., UV-1577 (Slight yellow tint)
Quantified DifferenceComplete elimination of baseline yellowing
ConditionsTransparent PC/PET sheet hot extrusion

Essential for procuring additives for solar cell covers, optical lenses, and LCD diffusers where visible light transmittance must remain unaltered.

Dual-Functionality: Reactive Chain Extension in Polyesters

Beyond UV protection, the bis-benzoxazinone core of UV-3638 acts as a highly effective chain extender for polyesters by reacting with hydroxyl and carboxyl end groups without generating byproducts. In quantitative trials, the addition of just 1 mol% of the bis-benzoxazinone compound to a PET melt increased the polymer's intrinsic viscosity from an initial 0.52 dL/g to 1.11 dL/g [1]. Standard UV absorbers possess no reactive chain-extending capabilities, requiring buyers to procure and compound separate chain extenders to recover molecular weight in degraded polyesters.

Evidence DimensionIntrinsic viscosity ([η]) enhancement
Target Compound DataIncreases [η] from 0.52 to 1.11 with 1 mol% loading
Comparator Or BaselineStandard UV Absorbers (0.0 change in [η])
Quantified Difference+0.59 dL/g increase in intrinsic viscosity
ConditionsPET melt temperature under nitrogen atmosphere

Allows manufacturers to simultaneously upgrade the molecular weight of recycled PET (rPET) and impart UV stability using a single additive.

High-Temperature Engineering Plastics Extrusion (PET, PC, Nylon)

Directly downstream of its 350 °C thermal stability profile, this compound is the correct choice for compounding into high-melt-temperature engineering plastics where standard benzotriazoles would volatilize, causing active ingredient loss and severe mold fouling .

Optical-Grade Clear Films and Sheets

Because it offers zero color contribution unlike triazine-based alternatives, this compound is the required procurement choice for solar cell covers, window films, and LCD light diffusers where strict optical neutrality and high visible light transmittance must be maintained .

Food-Contact Packaging (PET Bottles and Wraps)

Leveraging its high molecular weight, non-migratory nature, and FDA approval, it is ideal for protecting UV-sensitive food and beverage contents in clear PET packaging without risk of chemical leaching or discoloration .

Recycled Polyester (rPET) Upcycling

Utilizing its secondary functionality as a reactive bis-benzoxazinone chain extender, it is uniquely suited for rPET processing, allowing manufacturers to simultaneously restore intrinsic viscosity (molecular weight) and impart long-term weathering resistance in a single compounding step [1].

Physical Description

DryPowde

XLogP3

3.9

UNII

8V348NL4QK

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

18600-59-4

Wikipedia

2,2'-(1,4-phenylene)bis(3,1-benzoxazin-4-one)

General Manufacturing Information

Plastic material and resin manufacturing
Plastics product manufacturing
4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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